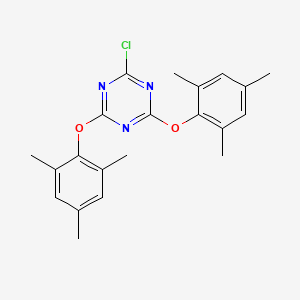
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 2,4,6-trimethylphenoxy groups and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with 2,4,6-trimethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the phenoxy groups. The reaction is usually conducted in an organic solvent like acetone or tetrahydrofuran (THF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding phenols and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Various derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenoxy groups.
Hydrolysis Products: Corresponding phenols and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine involves its interaction with nucleophiles, leading to the substitution of the chlorine atom. The compound can also interact with biological molecules, such as enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Tris(2,4,6-trimethylphenoxy)-1,3,5-triazine: A compound with three phenoxy groups instead of two.
Uniqueness
2-Chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine is unique due to the presence of two 2,4,6-trimethylphenoxy groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
32998-18-8 |
|---|---|
Molekularformel |
C21H22ClN3O2 |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
2-chloro-4,6-bis(2,4,6-trimethylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H22ClN3O2/c1-11-7-13(3)17(14(4)8-11)26-20-23-19(22)24-21(25-20)27-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
JGSOTAGDLQGIEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC(=N2)Cl)OC3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)



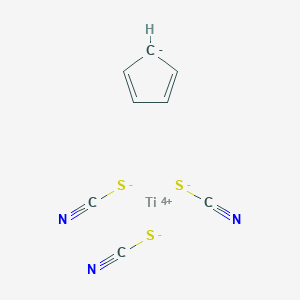

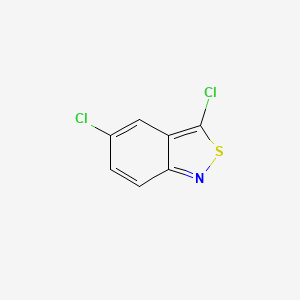
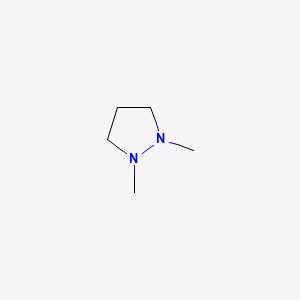
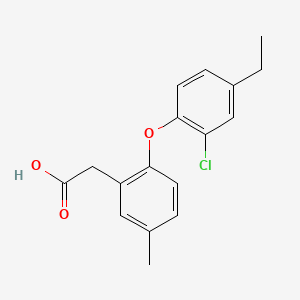
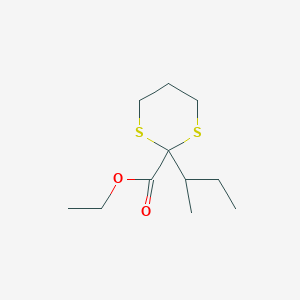

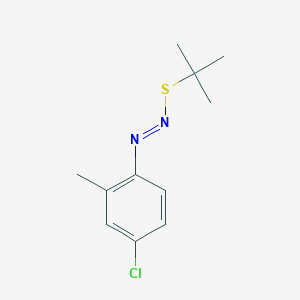
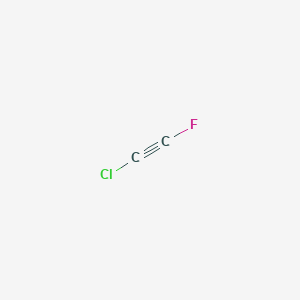
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
